
3-(Bromomethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with a bromomethyl group and a trimethylsilyl-ethoxy-methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the pyrazole ring using N-bromosuccinimide (NBS) under radical conditions.
Attachment of the Trimethylsilyl-Ethoxy-Methyl Group: This step involves the reaction of the pyrazole derivative with a trimethylsilyl-ethoxy-methyl halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl group.
Hydrolysis: The trimethylsilyl-ethoxy-methyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Bases (e.g., NaOH, KOH): Used for deprotonation and nucleophilic substitution reactions.
Oxidizing Agents (e.g., KMnO4, H2O2): Used for oxidation reactions.
Reducing Agents (e.g., LiAlH4, NaBH4): Used for reduction reactions.
Major Products
Substituted Pyrazoles: Formed through nucleophilic substitution reactions.
Alcohols: Formed through hydrolysis of the trimethylsilyl-ethoxy-methyl group.
Applications De Recherche Scientifique
3-(Bromomethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attach to the pyrazole ring. The trimethylsilyl-ethoxy-methyl group can be hydrolyzed to release the corresponding alcohol, which can participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromomethyl Methyl Ether: Similar in having a bromomethyl group but lacks the pyrazole ring and trimethylsilyl-ethoxy-methyl group.
Bromotrimethylsilane: Contains a bromine and trimethylsilyl group but lacks the pyrazole ring.
Uniqueness
3-(Bromomethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is unique due to the combination of the pyrazole ring, bromomethyl group, and trimethylsilyl-ethoxy-methyl group
Propriétés
Formule moléculaire |
C10H19BrN2OSi |
|---|---|
Poids moléculaire |
291.26 g/mol |
Nom IUPAC |
2-[[3-(bromomethyl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C10H19BrN2OSi/c1-15(2,3)7-6-14-9-13-5-4-10(8-11)12-13/h4-5H,6-9H2,1-3H3 |
Clé InChI |
FRRZRYVGDSKBCK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCN1C=CC(=N1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




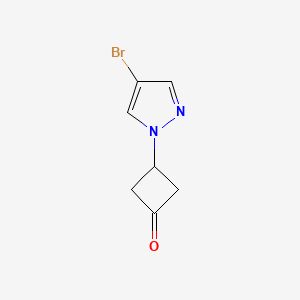
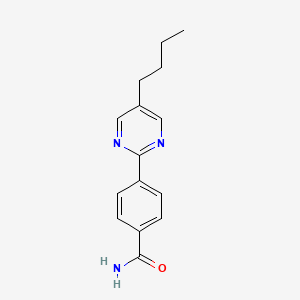
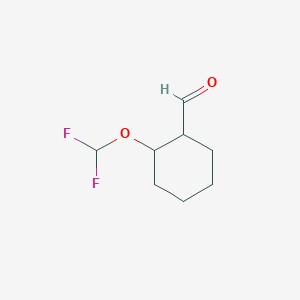
![2-(Tosyloxy)ethyl 8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B12938528.png)
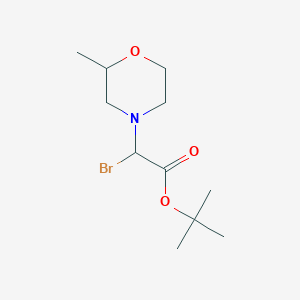

![(3AR,5S,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-amine](/img/structure/B12938551.png)
![({1-[(Morpholin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12938555.png)
![(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B12938568.png)
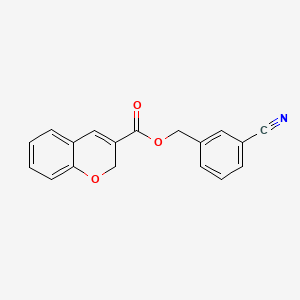
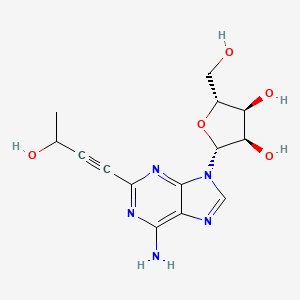
![4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide](/img/structure/B12938591.png)
